molecular formula C19H17N5O2 B2606079 5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 1251689-67-4

5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B2606079
CAS No.: 1251689-67-4
M. Wt: 347.378
InChI Key: BDJWEOZQQLZTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzyl group, a triazolyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed through the cyclization of a suitable precursor, such as a hydrazide, with a nitrile or carboxylic acid derivative.

    Final Coupling: The methoxybenzyl group and the p-tolyl group are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

    Industrial Applications: It may be used in the synthesis of advanced polymers or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole and oxadiazole rings are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(2-methoxybenzyl)-1,2,4-oxadiazole: Lacks the triazole ring, which may result in different reactivity and biological activity.

    3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: Lacks the methoxybenzyl group, which may affect its solubility and interaction with biological targets.

    5-(2-methoxybenzyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a p-tolyl group, which may influence its electronic properties and reactivity.

Uniqueness

The presence of both the methoxybenzyl and p-tolyl groups in 5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole imparts unique chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further enhances its utility in scientific research.

Properties

IUPAC Name

5-[(2-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-13-7-9-15(10-8-13)24-12-16(21-23-24)19-20-18(26-22-19)11-14-5-3-4-6-17(14)25-2/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJWEOZQQLZTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C3=NOC(=N3)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.